7-Hydroxy-4-phenylcoumarin: A Technical Overview for Researchers
7-Hydroxy-4-phenylcoumarin: A Technical Overview for Researchers
An In-depth Guide to the Molecular Characteristics, Synthesis, and Biological Activity of a Promising Heterocyclic Compound
7-Hydroxy-4-phenylcoumarin, a member of the coumarin family of heterocyclic compounds, has garnered significant attention within the scientific community for its diverse pharmacological potential. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and known biological activities, tailored for researchers, scientists, and professionals in drug development.
Core Molecular and Physicochemical Properties
7-Hydroxy-4-phenylcoumarin is a solid compound with a defined molecular structure and specific physicochemical characteristics. Its fundamental properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₃ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| CAS Number | 2555-30-8 | |
| Appearance | Solid | |
| Melting Point | 248-252 °C | |
| Synonyms | 4-Phenyl-7-hydroxycoumarin, 4-Phenylumbelliferone | [1] |
Synthesis of 7-Hydroxy-4-phenylcoumarin
The synthesis of 7-hydroxycoumarin derivatives is often achieved through the Pechmann condensation, a classic method in organic chemistry. While many documented protocols focus on the synthesis of the related 7-hydroxy-4-methylcoumarin, the fundamental principles of the Pechmann reaction are applicable. This reaction involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.
Experimental Protocol: Pechmann Condensation (Adapted for 7-Hydroxy-4-phenylcoumarin)
This protocol is a generalized adaptation for the synthesis of 7-Hydroxy-4-phenylcoumarin. Researchers should optimize reaction conditions based on laboratory-specific equipment and safety protocols.
Materials:
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Resorcinol
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Ethyl benzoylacetate (β-keto ester)
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Concentrated Sulfuric Acid (or other acid catalysts like polyphosphoric acid)
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Ethanol
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Ice-cold water
Procedure:
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In a suitable reaction vessel, combine equimolar amounts of resorcinol and ethyl benzoylacetate.
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Cool the mixture in an ice bath.
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Slowly add a catalytic amount of concentrated sulfuric acid to the cooled mixture with constant stirring. The temperature should be carefully monitored and maintained.
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After the addition of the catalyst, allow the reaction mixture to stir at room temperature or with gentle heating for a specified period (typically several hours) to ensure the completion of the condensation.
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Pour the reaction mixture into ice-cold water to precipitate the crude product.
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Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
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Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain purified crystals of 7-Hydroxy-4-phenylcoumarin.
Workflow Diagram:
Caption: Pechmann condensation workflow for synthesis.
Biological Activities and Signaling Pathways
7-Hydroxy-4-phenylcoumarin has demonstrated a range of biological activities, with its anticancer and antibacterial properties being of particular interest.
Anticancer and Cytotoxic Effects
Studies have shown that 7-Hydroxy-4-phenylcoumarin and its derivatives possess cytotoxic activity against various human cancer cell lines. The proposed mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Materials:
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Human cancer cell lines (e.g., AGS, MGC-803, HCT-116, A-549, HepG2, HeLa)[2]
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Complete cell culture medium
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7-Hydroxy-4-phenylcoumarin (dissolved in a suitable solvent like DMSO)
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or acidified isopropanol)
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96-well plates
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Microplate reader
Procedure:
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Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
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Treat the cells with various concentrations of 7-Hydroxy-4-phenylcoumarin and incubate for a specified period (e.g., 24, 48, or 72 hours).
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After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
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Remove the medium and add the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway in Cancer Cells:
Research on coumarin derivatives suggests a primary anticancer mechanism involving the induction of apoptosis and cell cycle arrest at the G2/M phase.[2] While the precise pathway for the 4-phenyl derivative is under investigation, studies on the parent 7-hydroxycoumarin point to the activation of the caspase signaling cascade. This involves the cleavage and activation of executioner caspases, such as caspase-3 and caspase-7, and initiator caspase-8, ultimately leading to apoptosis.[3]
Caption: Proposed anticancer signaling pathway.
Antibacterial Activity
7-Hydroxy-4-phenylcoumarin has also been evaluated for its antibacterial properties. While it has shown some activity, it was found to be the lowest among a selection of other 4-phenyl hydroxycoumarins. The proposed mechanism of antibacterial action for coumarins, in general, involves the disruption of the bacterial cell membrane. This can lead to the leakage of intracellular components and inactivation of cellular enzymes.[4][5]
Experimental Protocol: Micro-well Dilution Assay for Minimal Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
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Bacterial strains (e.g., Staphylococcus aureus, E. coli)
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Bacterial growth medium (e.g., Mueller-Hinton broth)
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7-Hydroxy-4-phenylcoumarin
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96-well microtiter plates
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Incubator
Procedure:
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Prepare a serial dilution of 7-Hydroxy-4-phenylcoumarin in the bacterial growth medium in the wells of a 96-well plate.
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Inoculate each well with a standardized suspension of the test bacteria.
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Include positive (bacteria without the compound) and negative (medium only) controls.
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Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
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Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
This technical guide provides a foundational understanding of 7-Hydroxy-4-phenylcoumarin for research and development purposes. Further investigations into its specific signaling pathways and optimization of its synthesis are crucial next steps in harnessing its full therapeutic potential.
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. sunankalijaga.org [sunankalijaga.org]
- 5. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin : Oriental Journal of Chemistry [orientjchem.org]
